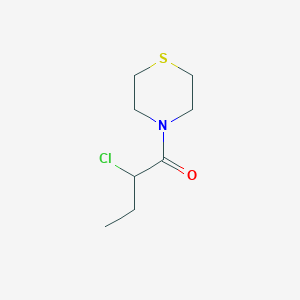
2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H17ClN2O3S and its molecular weight is 268.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-malarial Activity
Research on piperazine derivatives, including structures similar to 2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one, has indicated their potential as anti-malarial agents. Studies have shown that certain piperazine derivatives exhibit anti-malarial activity, highlighting the importance of the piperazine moiety and its substitutions for generating this activity (Cunico et al., 2009).
Catalysis and Synthesis
Piperazine-based compounds are also explored for their catalytic activities. For instance, silica-coated magnetic nanoparticles modified with piperazine derivatives have been synthesized and shown to catalyze the preparation of certain organic compounds efficiently (Pourghasemi Lati et al., 2018). This demonstrates the utility of such compounds in facilitating chemical reactions, potentially offering environmentally friendly and efficient synthetic routes.
Antimicrobial and Antitubercular Agents
The application extends to the development of antimicrobial and antitubercular agents. Compounds containing the piperazine structure have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results as potent antitubercular agents (Jallapally et al., 2014). This suggests the potential of piperazine derivatives in addressing infectious diseases, particularly tuberculosis.
Serotonin Receptor Ligands
Moreover, piperazinyl derivatives have been identified with high binding affinities for serotonin receptors, such as 5-HT(6), indicating their potential as neurological and psychiatric disorder treatments (Park et al., 2011). The modulation of serotonin receptors through these compounds could provide new avenues for treating conditions like depression, anxiety, and schizophrenia.
Supramolecular Chemistry
In supramolecular chemistry, the structural and bonding characteristics of piperazine derivatives have been studied, providing insights into hydrogen bond and π···π interactions. These studies contribute to the understanding of molecular assemblies and could inform the design of new materials or molecular devices (Prabhuswamy et al., 2017).
Propiedades
IUPAC Name |
2-chloro-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O3S/c1-3-8(10)9(13)11-4-6-12(7-5-11)16(2,14)15/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTFIPMRQQZQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B1478991.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478994.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478998.png)
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine](/img/structure/B1478999.png)
![3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1479001.png)
![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B1479004.png)
![azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone](/img/structure/B1479005.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-amine](/img/structure/B1479007.png)
![azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone](/img/structure/B1479008.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)aniline](/img/structure/B1479009.png)
![5-(2-hydroxyethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479010.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1479012.png)
